

Application Notes and Protocols for Digitonin-Based Permeabilization of Mitochondria

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Compound of Interest

Compound Name: *Diginin*

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These application notes provide detailed protocols and guidelines for the use of digitonin to selectively permeabilize the plasma membrane of mammalian cells, allowing for the study of mitochondrial function in situ. Digitonin, a nonionic steroid glycoside extracted from the foxglove plant, *Digitalis purpurea*, selectively complexes with cholesterol, which is present in high concentrations in the plasma membrane and in lower concentrations in mitochondrial membranes.^{[1][2]} This differential cholesterol content allows for the titration of digitonin to concentrations that disrupt the plasma membrane while leaving the inner mitochondrial membrane intact and functional.^{[3][4]} This technique is invaluable for a variety of assays, including high-resolution respirometry, measurement of mitochondrial membrane potential, and assessment of apoptosis through cytochrome c release.^{[5][6][7]}

Key Principles of Digitonin Permeabilization

The successful use of digitonin for mitochondrial studies hinges on the careful optimization of its concentration.^{[8][9]} Insufficient digitonin will result in incomplete permeabilization of the plasma membrane, preventing access of substrates and antibodies to the mitochondria.^[8] Conversely, excessive concentrations can damage the mitochondrial membranes, leading to the loss of intermembrane space proteins and compromised mitochondrial function.^{[2][10]} Therefore, it is critical to empirically determine the optimal digitonin concentration for each cell type and experimental condition.^[8]

Data Presentation: Optimal Digitonin Concentrations

The following table summarizes empirically determined digitonin concentrations for permeabilizing various cell types for different mitochondrial assays. It is crucial to note that the optimal concentration can vary between cell lines and even with different batches of digitonin. [2] Therefore, this table should be used as a starting point for optimization.

Cell Type	Digitonin Concentration	Application/Assay	Reference(s)
Human Umbilical Vein Endothelial Cells (HUVEC)	10 µg / 10 ⁶ cells	High-Resolution Respirometry	[11]
143B osteosarcoma cells	0.02% (w/v)	Mitochondrial isolation	[3]
Trypanosoma cruzi epimastigotes	~64 µM	Mitochondrial membrane potential	[4]
Various mammalian cell lines	0.01-0.02% (w/v)	Selective plasma membrane permeabilization for enzyme activity measurement	[12]
HepG2 human hepatoma cells	8 µM	High-Resolution Respirometry	[5]
Human mononuclear cells	5 µg / 10 ⁶ cells	Oxygraphic evaluation of mitochondrial function	[13]
Cultured human skin fibroblasts	10 µg / 10 ⁶ cells	Oxygraphic evaluation of mitochondrial function	[13]
Human thrombocytes	0.1 µg / 10 ⁶ cells	Oxygraphic evaluation of mitochondrial function	[13]
Human lymphocytes	20 µg/ml	Mitochondrial membrane potential measurement	[6]
Human SH-SY5Y neuroblastoma cells	0.05 mg/ml	Mitochondrial sub-fractionation	[10]

H9c2 cardioblasts	5-10 µg/ml	Mitochondrial calcium retention capacity	[14]
Human cell lines (for CUT&RUN)	Titration from 0.001% to 0.05%	Cell permeabilization for CUT&RUN	[8]
Human cell lines (for BN-PAGE)	1.7 mg/mL	Solubilization of plasma membrane for mitochondrial complex analysis	[15]
HL-60 and thymocytes	Low concentration (not specified)	Cytochrome c release assay by flow cytometry	[7]

Experimental Protocols

Protocol 1: Optimization of Digitonin Concentration for High-Resolution Respirometry

This protocol describes a method to determine the optimal digitonin concentration for permeabilizing cultured cells for the analysis of mitochondrial respiration using an oxygen electrode.

Materials:

- Cultured cells of interest
- Mitochondrial respiration medium (e.g., MiR05)
- Digitonin stock solution (e.g., 2 mM in DMSO or water, prepare fresh)[2]
- Respiratory substrates (e.g., succinate, glutamate, malate)
- ADP
- Rotenone
- High-resolution respirometer (e.g., Oroboros Oxygraph-2k)

Procedure:

- Harvest and resuspend cells in mitochondrial respiration medium to a final concentration of approximately 1×10^6 cells/ml.[5]
- Add the cell suspension to the respirometer chamber and record the basal respiration rate.
- Add rotenone (to inhibit Complex I) and then a saturating concentration of a Complex II substrate like succinate, followed by ADP to stimulate respiration. In intact cells, respiration should not be significantly stimulated.[11]
- Begin a stepwise titration of digitonin, adding small increments (e.g., 1-2 μ M) into the chamber every 2-5 minutes.[5]
- Monitor the oxygen consumption rate. As the plasma membrane becomes permeabilized, the respiratory substrates and ADP will access the mitochondria, leading to an increase in oxygen consumption.
- The optimal digitonin concentration is the lowest concentration that elicits a maximal and stable ADP-stimulated respiration rate.[11] Further increases in digitonin concentration that do not increase the respiration rate may indicate damage to the mitochondria.

Protocol 2: Permeabilization for Analysis of Cytochrome c Release by Flow Cytometry

This protocol allows for the detection of apoptosis-induced cytochrome c release from mitochondria into the cytosol.[7]

Materials:

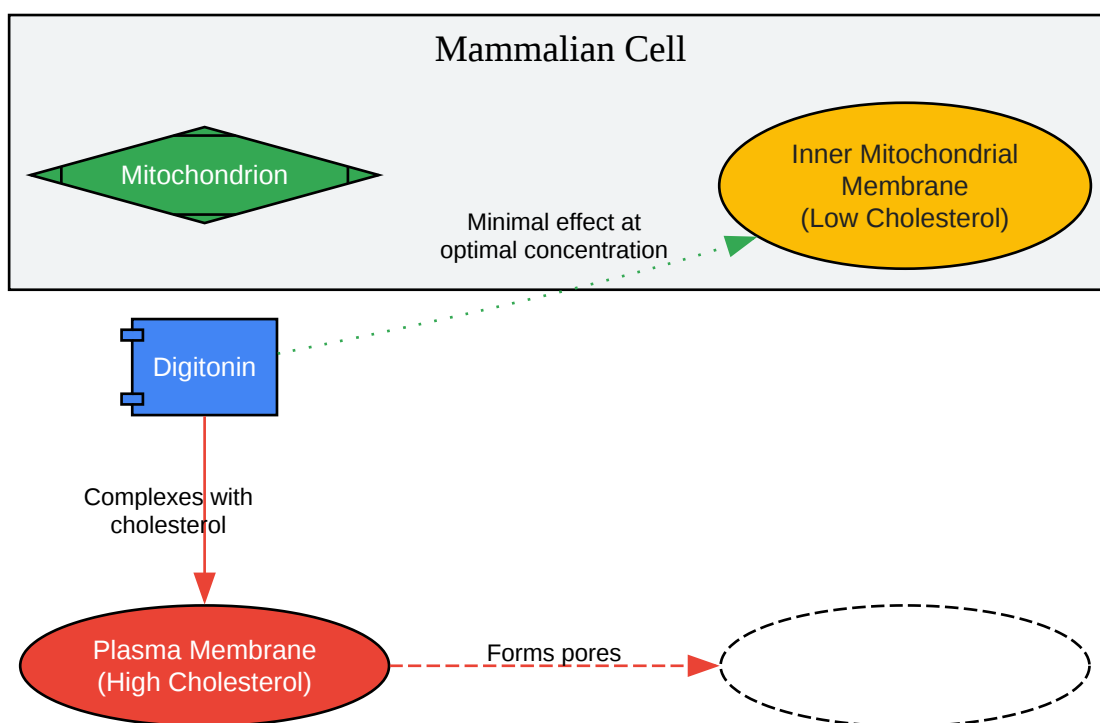
- Control and apoptotic cells
- Phosphate-buffered saline (PBS)
- Digitonin solution (e.g., 20-50 μ g/ml in PBS)
- Fixation buffer (e.g., 4% paraformaldehyde in PBS)

- Permeabilization/wash buffer (e.g., 0.1% saponin in PBS)
- Anti-cytochrome c primary antibody
- Fluorescently labeled secondary antibody
- Flow cytometer

Procedure:

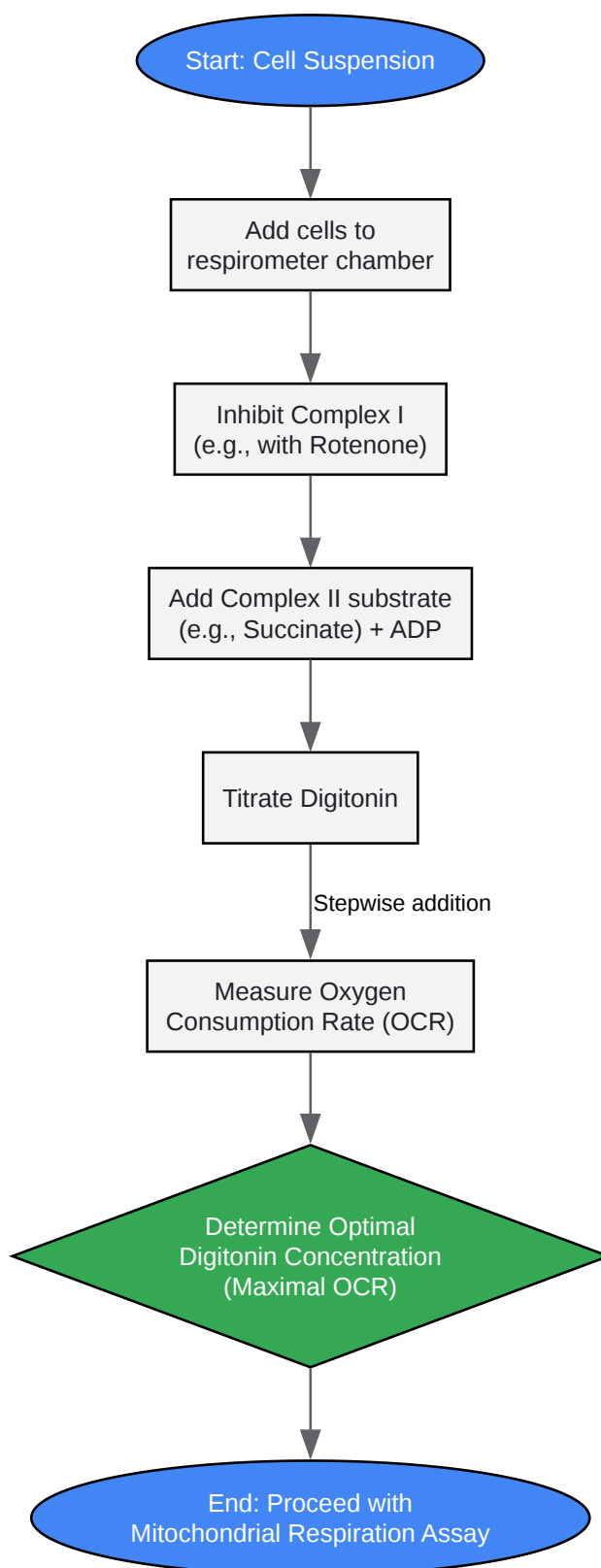
- Harvest control and apoptotic cells and wash them with cold PBS.
- Resuspend the cells in the digitonin solution and incubate on ice for 5 minutes. This step selectively permeabilizes the plasma membrane, allowing cytosolic proteins, including released cytochrome c, to diffuse out.[\[16\]](#)[\[17\]](#)
- Fix the cells with fixation buffer for 20 minutes at room temperature.
- Wash the cells with permeabilization/wash buffer.
- Incubate the cells with the anti-cytochrome c primary antibody for 30-60 minutes at room temperature.
- Wash the cells and then incubate with the fluorescently labeled secondary antibody for 30 minutes in the dark.
- Wash the cells and resuspend them in PBS for analysis by flow cytometry. A decrease in fluorescence intensity in the apoptotic cell population compared to the control indicates cytochrome c release.[\[7\]](#)

Visualizations



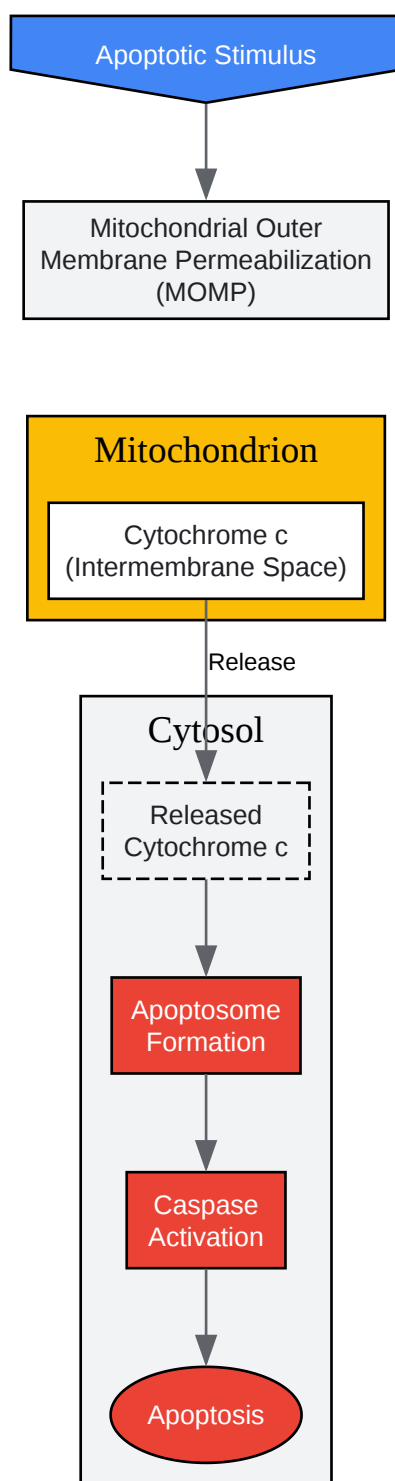
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Caption: Mechanism of selective plasma membrane permeabilization by digitonin.



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Caption: Workflow for optimizing digitonin concentration for respirometry.



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Caption: Signaling pathway of apoptosis involving cytochrome c release.

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